4-Bromo-7-(trifluoromethyl)isoquinoline
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Overview
Description
4-Bromo-7-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound with the molecular formula C10H5BrF3N and a molecular weight of 276.05 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an isoquinoline ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 4-Bromo-7-(trifluoromethyl)isoquinoline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules . Another method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination to introduce the bromine atom .
Chemical Reactions Analysis
4-Bromo-7-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to yield dihydroisoquinolines.
Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-7-(trifluoromethyl)isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-7-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
4-Bromo-7-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
4-Trifluoromethyl-3,4-dihydroisoquinoline: This compound is similar in structure but lacks the bromine atom, which can affect its reactivity and biological activity.
4-Bromo-2-(trifluoromethyl)quinoline: This compound has a similar substitution pattern but differs in the position of the trifluoromethyl group, leading to different chemical and biological properties.
The unique combination of the bromine atom and trifluoromethyl group in this compound makes it a versatile and valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-bromo-7-(trifluoromethyl)isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-5-15-4-6-3-7(10(12,13)14)1-2-8(6)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGHXBNGLWBPKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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